17-Methoxycarbonyl Loteprednol-d3
Description
Significance of Stable Isotope Labeling in Mechanistic and Analytical Investigations
Stable isotope labeling is a powerful technique in which an atom in a molecule is replaced by one of its stable (non-radioactive) isotopes, such as replacing hydrogen (¹H) with deuterium (B1214612) (²H or D), or carbon-¹² (¹²C) with carbon-¹³ (¹³C). diagnosticsworldnews.com This substitution creates a compound that is chemically identical to the parent molecule but has a higher mass. diagnosticsworldnews.com This mass difference is readily detectable by mass spectrometry (MS) and can be distinguished by nuclear magnetic resonance (NMR) spectroscopy. diagnosticsworldnews.comnih.gov
In drug development and biomedical research, this technique is invaluable for several reasons: acs.org
Internal Standards in Bioanalysis: One of the most critical applications is the use of stable isotope-labeled compounds as internal standards for quantitative analysis. diagnosticsworldnews.com When analyzing biological samples (like plasma or tissue) to determine the concentration of a drug, a known amount of the deuterated version of the drug is added to the sample. Because the labeled and unlabeled compounds have virtually identical chemical and physical properties, they behave the same way during sample extraction, chromatography, and ionization in the mass spectrometer. The ratio of the unlabeled drug to the labeled internal standard allows for highly accurate and precise quantification, correcting for any sample loss during processing.
Metabolism and Pharmacokinetic Studies (ADME): Stable isotope labeling is instrumental in absorption, distribution, metabolism, and excretion (ADME) studies. nih.govacs.org By administering a labeled drug, researchers can trace its path through a biological system, identify its metabolites, and delineate complex metabolic pathways. acs.org The unique mass signature of the labeled compound and its metabolites makes them stand out from the thousands of other molecules present in a biological matrix. nih.gov
Mechanistic Elucidation: Deuterium labeling can also be used to investigate the mechanisms of enzymatic reactions. The replacement of a hydrogen atom with a deuterium atom at a site of metabolic transformation can slow down the rate of bond cleavage, a phenomenon known as the "kinetic isotope effect." Observing this effect can help confirm the specific site and mechanism of a drug's metabolism.
Conceptual Framework of Soft Drug Design and Metabolically Labile Steroids
The concept of "soft drugs" is a cornerstone of modern medicinal chemistry, aimed at designing therapeutic agents that are active at their target site but are quickly and predictably metabolized to non-toxic, inactive forms once they enter systemic circulation. tandfonline.comtandfonline.comnih.gov This approach is a key part of the broader strategy known as retrometabolic drug design. wikipedia.orgnih.gov
Retrometabolic drug design, a term coined by Dr. Nicholas Bodor, emerged from the recognition that a drug's metabolic profile is as important as its primary activity. wikipedia.org Instead of viewing metabolism as an unpredictable process to be avoided, this strategy embraces it as a tool to enhance a drug's therapeutic index—the ratio of its beneficial effects to its toxic effects. tandfonline.comwikipedia.orgnih.gov The design process works backward: it starts with a known inactive metabolite and chemically modifies it to create an active drug that will predictably revert to that same inactive metabolite in a single, controlled step. nih.gov This approach gained prominence in the late 1970s and 1980s, leading to the successful development of several marketed drugs, including the soft corticosteroid loteprednol (B1675157) etabonate. nih.govwikipedia.org
The central tenet of soft drug design is predictable biotransformation. nih.gov This is achieved by incorporating a "soft spot" into the drug's chemical structure—a specific functional group that is designed to be a target for common, fast-acting enzymes, particularly esterases. tandfonline.comresearchgate.net
Key principles include:
Avoiding Oxidative Metabolism: The design strategy often seeks to avoid metabolism by the cytochrome P450 (CYP) enzyme system. researchgate.net CYP-mediated reactions can be slow, variable between individuals, and prone to drug-drug interactions. cambridge.org
Utilizing Hydrolytic Enzymes: Instead, soft drugs are often designed with ester linkages that are rapidly cleaved by ubiquitous esterase enzymes in the body. tandfonline.comtandfonline.com This hydrolysis typically results in the formation of a carboxylic acid metabolite. tandfonline.com
Ensuring Inactivation: The resulting metabolite is designed to be inactive. researchgate.net The introduction of a charged group, like a carboxylate, often prevents the molecule from binding to its original receptor and increases its water solubility, facilitating rapid elimination from the body. tandfonline.comnih.govpharmaguideline.com
Loteprednol etabonate is a classic example of a soft corticosteroid. wikipedia.org It is synthesized from an inactive metabolite of prednisolone (B192156). drugs.com After exerting its anti-inflammatory effect in the eye, it is rapidly metabolized by esterases to inactive carboxylic acid metabolites, Δ¹-cortienic acid etabonate (PJ-91) and subsequently Δ¹-cortienic acid (PJ-90), which have negligible corticosteroid activity. researchgate.netdrugbank.comnih.gov This localized action and rapid systemic inactivation minimize the risk of side effects commonly associated with corticosteroids, such as increased intraocular pressure. wikipedia.orgdrugs.com The compound 17-Methoxycarbonyl Loteprednol-d3 is a deuterated analogue related to this class of soft steroids, designed as a tool for research.
Chemical Compound Data
| Compound Name |
| This compound |
| Loteprednol |
| Loteprednol etabonate |
| Prednisolone |
| Δ¹-cortienic acid |
| Δ¹-cortienic acid etabonate |
| Deuterium |
| Carbon-¹² |
| Carbon-¹³ |
Interactive Data Table: Properties of this compound
| Property | Value |
|---|---|
| Alternate Name | 11-hydroxy-17-[(Methoxycarbonyl)oxy]-3-oxo-androsta-1,4-diene-17-carboxylic Acid Chloromethyl Ester-d3 scbt.com |
| Molecular Formula | C₂₃H₂₆D₃ClO₇ scbt.com |
| Molecular Weight | 455.94 scbt.com |
| Primary Use | Research, specifically as an internal standard in analytical testing scbt.com |
Properties
Molecular Formula |
C₂₃H₂₆D₃ClO₇ |
|---|---|
Molecular Weight |
455.94 |
Synonyms |
11-hydroxy-17-[(Methoxycarbonyl)oxy]-3-oxo-androsta-1,4-diene-17-carboxylic Acid Chloromethyl Ester-d3; |
Origin of Product |
United States |
Synthetic Methodologies for Deuterated Steroid Derivatives
General Strategies for Deuterium (B1214612) Incorporation in Steroidal Frameworks
The introduction of deuterium into the complex, three-dimensional framework of a steroid requires methodologies that are both selective and efficient. Various strategies have been developed, ranging from broad exchange reactions to highly specific labeling techniques.
Hydrogen-Deuterium Exchange Reactions
Hydrogen-Deuterium (H-D) exchange reactions are a fundamental method for incorporating deuterium into organic molecules. These reactions typically involve the substitution of a protium (¹H) atom with a deuterium (²H) atom and can be catalyzed by acids, bases, or metals.
Base-catalyzed exchange is particularly effective for protons on carbon atoms adjacent to carbonyl groups, as these positions are readily enolizable. In the context of steroids, this allows for deuterium incorporation at positions alpha to ketone functionalities. The reaction is typically carried out using a deuterium source such as deuterium oxide (D₂O) in the presence of a base.
Acid-catalyzed exchange reactions, on the other hand, are useful for labeling aromatic rings or positions activated by adjacent functional groups. Strong deuterated acids are often employed to facilitate this exchange.
Metal-catalyzed H-D exchange offers another route, often providing high selectivity. Catalysts such as palladium on carbon (Pd/C) can facilitate deuterium incorporation at specific sites under various conditions.
A summary of common H-D exchange conditions is presented in Table 1.
Table 1: Comparison of Hydrogen-Deuterium Exchange Reaction Conditions
| Catalyst Type | Deuterium Source | Typical Substrates/Positions | Reaction Conditions |
|---|---|---|---|
| Base (e.g., NaOD) | D₂O, MeOD | Carbons alpha to carbonyls | Varies (room temp. to elevated) |
| Acid (e.g., DCl) | D₂O | Aromatic rings, activated C-H | Often requires heating |
Ultrasound-Assisted Microcontinuous Processes for Deuteration
A modern and efficient approach to deuteration involves the use of ultrasound-assisted microcontinuous processes. This technique combines the benefits of sonication, which can enhance reaction rates and efficiency, with the precise control offered by microfluidic systems. In the context of steroid deuteration, this method has been shown to be both practical and highly efficient for synthesizing deuterated steroid hormones with high levels of deuterium incorporation and selectivity.
The process typically involves flowing a solution of the steroid and a deuterium source through a microreactor that is subjected to ultrasonic irradiation. The ultrasound waves generate localized hot spots and acoustic cavitation, which can accelerate the H-D exchange reaction. This method offers several advantages over traditional batch processes, including:
Rapid Reaction Times: Reactions that might take hours in a traditional setup can often be completed in minutes.
High Efficiency and Selectivity: The precise control over reaction parameters can lead to higher yields and better control over which positions are deuterated.
Scalability: The continuous nature of the process allows for easier scaling of the synthesis.
Sustainability: This method can be more environmentally friendly due to reduced solvent usage and energy consumption.
Research has demonstrated the successful synthesis of various deuterated steroid hormones at room temperature with selectivities up to 95% and deuterium incorporation up to 99% using this technique.
Site-Specific Deuterium Labeling Approaches for 17-Methoxycarbonyl Loteprednol-d3
The synthesis of this compound requires a site-specific introduction of three deuterium atoms onto the methyl group of the 17-methoxycarbonyl substituent. A plausible synthetic strategy would involve the preparation of the corresponding 17-carboxylic acid precursor, followed by esterification with a deuterated methylating agent.
The synthesis would likely begin with a suitable corticosteroid precursor, which is first converted to the 17β-carboxylic acid derivative. This transformation can be achieved through oxidative cleavage of the C17 side chain. The resulting carboxylic acid is a key intermediate for the introduction of the deuterated methoxycarbonyl group.
The crucial step is the esterification of this 17β-carboxylic acid intermediate. This can be accomplished by reacting the carboxylic acid with a trideuteromethylating agent. A common and effective reagent for this purpose is trideuteromethyl iodide (CD₃I). The reaction would typically be carried out in the presence of a base to deprotonate the carboxylic acid, forming a carboxylate salt that then reacts with CD₃I to yield the desired deuterated methyl ester. Another potential route involves the use of deuterated methanol (B129727) (CD₃OD) under acid-catalyzed esterification conditions.
A proposed synthetic scheme is outlined in Table 2.
Table 2: Proposed Synthetic Route for this compound
| Step | Starting Material | Reagents and Conditions | Product |
|---|---|---|---|
| 1 | Loteprednol (B1675157) precursor with C17 side chain | Oxidizing agent (e.g., periodic acid) | 17β-carboxylic acid derivative of Loteprednol |
This approach allows for the precise and stoichiometric incorporation of the d3-label at the desired position, avoiding non-specific exchange at other sites on the steroid scaffold.
Characterization of Deuterium Incorporation and Stereochemical Integrity
Following the synthesis, it is imperative to confirm the successful incorporation of deuterium at the target site and to ensure that the stereochemical integrity of the steroidal framework has been maintained. The primary analytical techniques for this characterization are mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass of the synthesized compound, thereby confirming the incorporation of the three deuterium atoms. The molecular weight of this compound will be three mass units higher than its non-deuterated counterpart. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule, and the fragmentation pattern can provide further evidence for the location of the deuterium label on the methoxycarbonyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: In the proton NMR spectrum of the deuterated compound, the characteristic singlet corresponding to the methyl protons of the methoxycarbonyl group (typically around 3.7 ppm) will be absent or significantly reduced in intensity. The rest of the proton signals for the steroid core should remain largely unchanged, confirming the site-specificity of the deuteration.
²H NMR: Deuterium NMR spectroscopy can be used to directly observe the deuterium signal, providing definitive proof of incorporation. A single resonance corresponding to the -CD₃ group would be expected.
¹³C NMR: In the carbon-13 NMR spectrum, the carbon of the -CD₃ group will exhibit a characteristic multiplet pattern due to coupling with the three deuterium atoms (a triplet of triplets, often appearing as a septet), and its chemical shift will be slightly different from the corresponding -CH₃ group in the unlabeled compound.
The stereochemical integrity of the molecule is typically confirmed by comparing the ¹H and ¹³C NMR spectra of the deuterated product with that of an authentic, non-deuterated standard. Any significant changes in the chemical shifts or coupling constants of the protons in the steroid nucleus could indicate an unwanted stereochemical alteration during the synthesis. Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can also be employed to confirm the spatial relationships between protons and thus verify the retention of the correct stereochemistry.
Table 3: Key Analytical Data for Characterization
| Analytical Technique | Expected Observation for this compound |
|---|---|
| Mass Spectrometry | Molecular ion peak at [M+3] compared to the unlabeled compound. |
| ¹H NMR | Absence or significant reduction of the methoxy (B1213986) proton signal (~3.7 ppm). |
| ²H NMR | Presence of a signal corresponding to the -CD₃ group. |
Through the careful application of these synthetic and analytical methodologies, this compound can be prepared with a high degree of isotopic purity and stereochemical integrity, making it suitable for its intended applications in pharmaceutical research.
Advanced Analytical Methodologies Utilizing 17 Methoxycarbonyl Loteprednol D3
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications in Quantitative Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the quantitative analysis of drugs and their metabolites in biological fluids. nih.gov Its high sensitivity and selectivity make it an ideal tool for pharmacokinetic studies and metabolite identification. researchgate.net In the context of corticosteroids like loteprednol (B1675157) etabonate, LC-MS/MS provides a robust platform for their screening and quantification. nih.gov
Role of Deuterated Analogs as Internal Standards for Enhanced Accuracy and Precision
The use of stable isotope-labeled internal standards, such as deuterated analogs, is considered the gold standard in quantitative LC-MS/MS analysis. researchgate.net These internal standards exhibit nearly identical physicochemical properties to the analyte of interest, including extraction recovery, chromatographic retention time, and ionization efficiency. researchgate.netcerilliant.com 17-Methoxycarbonyl Loteprednol-d3 serves as an ideal internal standard for the quantification of its non-deuterated counterpart and related metabolites.
By incorporating a known concentration of the deuterated standard into the sample, any variations that occur during sample preparation, injection, and ionization can be normalized. cerilliant.com This is because the deuterated and non-deuterated compounds are affected in the same manner by these process variations. Consequently, the ratio of the analyte signal to the internal standard signal remains constant, leading to a significant improvement in the accuracy and precision of the quantitative results. cerilliant.comnih.gov The use of deuterated standards like Loteprednol-d5 has been successfully applied in the validation of LC-MS/MS methods for the estimation of loteprednol in biological matrices such as aqueous humour. wjpps.com
Table 1: Key Parameters for LC-MS/MS Method Validation using a Deuterated Internal Standard
| Parameter | Description | Acceptance Criteria (Typical) |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 wjpps.com |
| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal concentration (except at LLOQ, where it is ±20%) |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 15% (except at LLOQ, where it is ≤ 20%) ijper.org |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10 |
| Carryover | The appearance of an analyte signal in a blank sample that is injected after a high-concentration sample. | ≤ 20% of the LLOQ response ijper.org |
Addressing Ion Suppression and Signal Variability in Complex Biological Matrices
A significant challenge in LC-MS/MS analysis of biological samples is the phenomenon of ion suppression. wikipedia.org This occurs when co-eluting matrix components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to a decreased signal response. longdom.orgpsu.edu Biological matrices such as plasma and urine are particularly complex and can cause significant ion suppression. nih.gov
The use of a co-eluting deuterated internal standard like this compound is a highly effective strategy to mitigate the effects of ion suppression. lcms.cz Since the internal standard and the analyte elute at the same time and have similar ionization characteristics, any suppression of the analyte's signal will be mirrored by a proportional suppression of the internal standard's signal. cerilliant.com This allows for the accurate calculation of the analyte concentration based on the ratio of the two signals, effectively compensating for the matrix-induced signal variability. chromatographyonline.com
High-Performance Liquid Chromatography (HPLC) for Compound and Metabolite Determination
High-Performance Liquid Chromatography (HPLC) is a fundamental analytical technique used for the separation, identification, and quantification of individual components in a mixture. nih.gov In the analysis of loteprednol etabonate and its metabolites, HPLC methods have been developed for their simultaneous determination. tandfonline.comnih.gov These methods are crucial for studying the metabolic pathways of the drug. tandfonline.comresearchgate.net
Loteprednol etabonate is known to be metabolized to several compounds, including PJ-91 (Δ1-cortienic acid etabonate) and PJ-90 (Δ1-cortienic acid). drugbank.comnih.gov HPLC methods have been validated for the quantitative determination of loteprednol etabonate in various formulations, demonstrating good linearity, accuracy, and precision. nih.govresearchgate.netoup.com For instance, a reversed-phase HPLC method might utilize a C18 column with a mobile phase consisting of a mixture of buffer, acetonitrile, and methanol (B129727). researchgate.net
The development of stability-indicating HPLC methods is also critical for assessing the degradation of loteprednol etabonate under various stress conditions. oup.comkoreascience.kr These methods can effectively separate the parent drug from its degradation products, ensuring the quality and stability of pharmaceutical preparations. nih.gov
Table 2: Example of HPLC Method Parameters for Loteprednol Etabonate Analysis
| Parameter | Condition |
| Column | Agilent Technologies Zorbax Eclipse XDB-Phenyl, 5 µm, 4.6 x 250 mm nih.govoup.com |
| Mobile Phase | Water–acetonitrile–acetic acid (34.5:65.0:0.5, v/v/v) nih.govoup.com |
| Flow Rate | 1 mL/min nih.govoup.com |
| Detection Wavelength | 244 nm nih.govoup.com |
| Linearity Range | 30 to 70 µg/mL nih.govoup.com |
Spectroscopic Techniques for Deuterium (B1214612) Detection (e.g., Infrared Spectroscopy for C-D Bonds)
Infrared (IR) spectroscopy is a powerful technique for identifying functional groups in molecules based on their absorption of infrared radiation. The incorporation of deuterium into a molecule, such as in this compound, results in a distinct spectroscopic signature. The carbon-deuterium (C-D) bond has a different vibrational frequency compared to the carbon-hydrogen (C-H) bond. pearson.com
Specifically, the stretching vibration of a C-D bond appears at a lower frequency (around 2100-2300 cm⁻¹) in the IR spectrum compared to a typical C-H bond (around 2800-3000 cm⁻¹). vaia.comescholarship.org This is due to the heavier mass of the deuterium atom. pearson.comvaia.com This distinct absorption band can be used to confirm the presence and location of deuterium within the molecule. nih.gov While not typically used for quantification in the same way as mass spectrometry, IR spectroscopy provides valuable qualitative information and can be used to characterize the deuterated compound itself. nih.gov Advanced techniques like two-dimensional infrared (2D IR) spectroscopy can even be used to study hydrogen-deuterium exchange processes with site-specific resolution. nih.gov
Table 3: Comparison of Vibrational Frequencies for C-H and C-D Bonds
| Bond | Typical Vibrational Frequency (cm⁻¹) |
| C-H | ~3000 pearson.com |
| C-D | ~2121 vaia.com |
Enzymatic Biotransformation and Metabolic Pathways of Loteprednol Analogs in Research Models
Esterase-Mediated Hydrolysis of 17-Methoxycarbonyl Loteprednol (B1675157) and its Derivatives
The hallmark of loteprednol analogs' design is their susceptibility to rapid hydrolysis by esterases, enzymes ubiquitously present in the body, particularly in plasma and the liver. nih.govdrugbank.com This enzymatic action is central to their 'soft drug' properties, ensuring that the active corticosteroid is quickly converted to inactive metabolites, thereby minimizing potential systemic adverse effects. nih.govresearchgate.net
Identification and Characterization of Involved Esterases (e.g., Paraoxonase 1, Carboxylesterase)
Research has identified several esterases involved in the metabolism of loteprednol etabonate, and by extension, its analogs. Paraoxonase 1 (PON1) , an esterase associated with high-density lipoprotein (HDL) in human plasma, has been identified as a major enzyme responsible for the hydrolysis of loteprednol etabonate. nih.govdrugbank.comnih.gov PON1 exhibits broad substrate specificity, hydrolyzing a variety of esters, and its activity is a key factor in the systemic clearance of loteprednol etabonate. nih.govmdpi.com
Carboxylesterases (CES) , another family of esterases, are also pivotal in drug metabolism, responsible for the hydrolysis of a wide array of ester-containing drugs. mercer.eduresearchgate.netexlibrisgroup.com While specific studies on the direct role of carboxylesterases in the metabolism of 17-Methoxycarbonyl Loteprednol-d3 are absent, their known function in hydrolyzing ester bonds suggests they are likely contributors to the metabolism of loteprednol analogs in tissues like the liver, where they are abundantly expressed. nih.govresearchgate.net The substrate specificity of different CES isozymes, such as hCES1 and hCES2, often depends on the chemical structure of the drug, particularly the size of the alcohol and acyl moieties of the ester. nih.gov
Kinetic Studies of Hydrolysis (e.g., Half-Life Determination, Km Values)
Kinetic studies are essential for quantifying the rate of hydrolysis and the affinity of esterases for their substrates. For loteprednol etabonate, studies have determined its metabolic clearance and half-life in various biological matrices. For instance, loteprednol etabonate is hydrolyzed relatively slowly in the liver, with a clearance rate of 0.21 ± 0.04 ml/h/kg, compared to a faster clearance in plasma at 2.41 ± 0.13 ml/h/kg. nih.gov In plasma, the hydrolysis of loteprednol etabonate was found to be significantly faster than that of another analog, etiprednol (B10858132) dicloacetate, with a half-life of 12.07 ± 0.52 hours for loteprednol etabonate. nih.gov
In rat plasma, loteprednol etabonate was hydrolyzed with a half-life of 9 minutes. researchgate.net The terminal half-life of loteprednol etabonate administered intravenously in dogs was determined to be 2.8 hours. nih.gov While these values provide insight into the metabolic stability of a closely related compound, specific kinetic parameters like the Michaelis-Menten constant (Km) for the hydrolysis of this compound by specific esterases have not been reported. The structural difference of the 17-methoxycarbonyl group compared to the etabonate group would likely influence these kinetic parameters.
Interactive Table: Reported Half-Life of Loteprednol Etabonate
| Species | Matrix | Half-Life | Clearance Rate |
| Human | Plasma | 12.07 ± 0.52 h | 2.41 ± 0.13 ml/h/kg |
| Human | Liver | - | 0.21 ± 0.04 ml/h/kg |
| Rat | Plasma | 9 min | - |
| Dog | Intravenous | 2.8 h | - |
This table presents data for loteprednol etabonate, as specific data for this compound is not available.
Formation of Inactive Metabolites (e.g., Δ1-Cortienic Acid and its Esters)
The primary metabolic pathway for loteprednol etabonate, and anticipated for its analogs, is a two-step hydrolysis process that results in the formation of inactive metabolites. The initial hydrolysis of the ester at the 17β-position leads to the formation of an intermediate metabolite, Δ1-cortienic acid etabonate (PJ-91) . drugbank.comnih.gov This intermediate is then further hydrolyzed to the final inactive metabolite, Δ1-cortienic acid (PJ-90) . drugbank.comnih.govresearchgate.net Both of these metabolites are devoid of glucocorticoid activity. researchgate.net This rapid and predictable transformation to inactive forms is a cornerstone of the safety profile of loteprednol-based corticosteroids. nih.govresearchgate.net
In Vitro Metabolism Studies in Subcellular Fractions and Isolated Systems
To delineate the specific roles of different enzymes and tissues in the metabolism of loteprednol analogs, in vitro studies using subcellular fractions and isolated systems are invaluable.
Microsomal and Plasma Metabolism Profiles
In vitro studies have confirmed that loteprednol etabonate is metabolized in both liver and plasma. nih.gov The metabolism in plasma is a key contributor to its systemic clearance. nih.gov Studies using human liver microsomes have shown that corticosteroids can be metabolized by cytochrome P450 enzymes, though for loteprednol etabonate, esterase-mediated hydrolysis is the primary route of inactivation. nih.gov In vitro hydrolysis of steroid acid esters of prednisolone (B192156) has been shown to vary significantly across species (rat, rabbit, human), which is likely due to differences in the types and activities of plasma esterases.
In vitro experiments with loteprednol etabonate have demonstrated that it is primarily deactivated in human plasma rather than the liver. nih.gov While inactive monoesters are produced, the subsequent hydrolysis to Δ1-cortienic acid is a much slower process. nih.gov
Enzyme Inhibition and Induction Experiments for Metabolic Pathway Elucidation
Enzyme inhibition and induction studies are crucial for identifying the specific enzymes responsible for a drug's metabolism. For loteprednol etabonate, enzyme inhibition experiments have been instrumental in pinpointing PON1 as the major hydrolase in human plasma. nih.gov Such studies typically involve the use of selective inhibitors for different classes of esterases to observe their effect on the rate of drug hydrolysis. For instance, the sensitivity of a hydrolysis reaction to specific inhibitors can help differentiate between the contributions of carboxylesterases and other esterases like cholinesterases. nih.gov
No specific enzyme inhibition or induction studies have been published for this compound. Such studies would be necessary to definitively identify the esterases involved in its metabolism and to assess its potential for drug-drug interactions.
Comparative Metabolism Studies in Animal Models (e.g., Rat, Dog)
The metabolic fate of loteprednol analogs has been investigated in various animal models to understand their pharmacokinetic profiles and biotransformation pathways. Preclinical studies in rats and dogs have been instrumental in characterizing the absorption, distribution, metabolism, and excretion of these compounds, providing a basis for their clinical development.
Assessment of Species-Specific Metabolic Differences and Similarities
Studies comparing the metabolism of loteprednol etabonate (LE), a close structural analog of this compound, in rats and dogs have revealed both similarities and species-specific differences in its pharmacokinetic behavior.
In both species, LE is designed as a "soft drug," intended to act locally and then be rapidly metabolized into inactive forms, thereby minimizing systemic side effects. The primary metabolic pathway involves hydrolysis of the ester linkages. Loteprednol etabonate is readily and extensively metabolized to two primary inactive metabolites: PJ-90 (Δ1-cortienic acid) and PJ-91 (Δ1-cortienic acid etabonate). drugbank.comresearchgate.netnih.gov This metabolic conversion is a key feature of its design, rendering the metabolites devoid of glucocorticoid activity. researchgate.net
Rat Model: In rats, following systemic administration, loteprednol etabonate is primarily eliminated through the biliary and fecal routes. drugbank.com The majority of the administered dose is excreted as the metabolite PJ-90. drugbank.com Pharmacokinetic studies in rats after intravenous administration of the metabolites themselves revealed that both Δ1-cortienic acid etabonate (AE) and Δ1-cortienic acid (A) are eliminated much faster than the parent compound, LE. nih.gov The elimination of AE was found to be significantly faster than its metabolism to A, with over 90% of AE being excreted unchanged. nih.gov This indicates a rapid clearance of the initial metabolite. Dose-dependent elimination was observed for both LE and its metabolites in rats. nih.gov
Dog Model: In dogs, intravenous administration of loteprednol etabonate resulted in a terminal half-life of 2.8 hours. nih.gov A significant finding in dogs is the high first-pass metabolism after oral administration; only metabolites, and no intact drug, were detected in the plasma, indicating extensive metabolism before reaching systemic circulation. nih.gov Loteprednol etabonate exhibits a high degree of binding to plasma proteins (>90%) in dogs, which limits its systemic pharmacodynamic action. drugbank.comnih.gov
The following table provides a comparative overview of the pharmacokinetic parameters of loteprednol etabonate and its metabolites in rats and dogs.
| Parameter | Rat | Dog | Source |
| Parent Drug (Loteprednol Etabonate) | |||
| Elimination Half-Life (t½β) | 43.41 ± 7.58 min | 2.8 h | nih.govnih.gov |
| Total Clearance (CLtotal) | 67.40 ± 11.60 mL min⁻¹ kg⁻¹ | 0.9 L/h/kg | nih.govnih.gov |
| Volume of Distribution (Vd) | Not specified | 3.7 L/kg | drugbank.comnih.gov |
| Metabolite (Δ1-cortienic acid etabonate - AE) | |||
| Elimination Half-Life (t½β) | 12.46 ± 1.18 min | Not specified | nih.gov |
| Total Clearance (CLtotal) | 101.94 ± 5.80 mL min⁻¹ kg⁻¹ | Not specified | nih.gov |
| Metabolite (Δ1-cortienic acid - A) | |||
| Elimination Half-Life (t½β) | 14.62 ± 0.46 min | Not specified | nih.gov |
| Total Clearance (CLtotal) | 53.80 ± 1.40 mL min⁻¹ kg⁻¹ | Not specified | nih.gov |
Identification of Metabolite Profiles in Animal Tissues and Biofluids
The distribution and profile of metabolites of loteprednol etabonate have been characterized in various tissues and biofluids of animal models, primarily rats and rabbits.
Following oral administration of radiolabeled loteprednol etabonate in rats, analysis of tissue distribution revealed the highest concentrations of the drug and its metabolites in the liver and kidney. nih.gov Significantly lower levels were found in other organs such as the lung, brain, and heart. nih.gov This distribution pattern is consistent with the liver being a primary site of metabolism and the kidneys being involved in excretion.
In rats, the excretion of the metabolites Δ1-cortienic acid etabonate (AE) and Δ1-cortienic acid (A) has been quantified in urine and bile. nih.gov After intravenous administration of AE and A, they rapidly appeared in bile and urine, with the majority being eliminated within one hour. nih.gov Biliary excretion was the predominant route for both metabolites. nih.gov
The table below details the cumulative excretion of loteprednol etabonate metabolites in rats.
| Metabolite & Dose | % Excreted in Bile (at 4h) | % Excreted in Urine (at 4h) | Source |
| Δ1-cortienic acid etabonate (AE) | |||
| 1 mg/kg | 85.51 ± 3.38% | 4.84 ± 1.87% | nih.gov |
| 10 mg/kg | 67.50 ± 2.67% | 13.85 ± 3.27% | nih.gov |
| Δ1-cortienic acid (A) | |||
| 1 mg/kg | 71.90 ± 3.72% | 24.28 ± 8.44% | nih.gov |
| 10 mg/kg | 37.73 ± 2.69% | 22.35 ± 1.12% | nih.gov |
Studies in rabbits, while focused on ocular administration, also provide insight into metabolite distribution within ocular tissues. nih.gov After topical application, loteprednol etabonate and its metabolites, PJ-90 and PJ-91, were identified in the cornea, aqueous humor, and iris-ciliary body. nih.gov The highest concentration of both the parent drug and its metabolites was found in the cornea, which is suggested to be a primary site of the drug's deactivation. nih.gov
Research Applications and Mechanistic Insights Derived from 17 Methoxycarbonyl Loteprednol D3
Elucidation of Reaction Mechanisms via Kinetic Isotope Effects
The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its isotopes. wikipedia.orglibretexts.org This effect is a cornerstone in the study of reaction mechanisms, offering insights into the rate-determining steps and the nature of transition states. libretexts.org In the context of 17-Methoxycarbonyl Loteprednol-d3, the deuterium (B1214612) substitution on the methoxy (B1213986) group is instrumental in dissecting the enzymatic hydrolysis of the ester bond.
When the C-H bond is broken in the rate-determining step of a reaction, a primary kinetic isotope effect is observed, typically with a kH/kD ratio between 1 and 8. libretexts.org For the hydrolysis of the 17-methoxycarbonyl group, if the reaction proceeds through a mechanism where the methyl group is directly involved in the rate-limiting step, a significant KIE would be expected. Conversely, a secondary kinetic isotope effect, which is much smaller, occurs when the isotopic substitution is at a position not directly involved in bond cleavage. wikipedia.org By comparing the hydrolysis rate of this compound with its non-deuterated counterpart, researchers can infer the degree to which the methoxy group participates in the transition state of the ester cleavage reaction.
Quantitative Structure-Metabolism Relationships (QSMR) for Ester Hydrolysis
Quantitative Structure-Metabolism Relationships (QSMR) are predictive models that correlate the structural or physicochemical properties of a series of compounds with their metabolic rates. nih.gov These models are invaluable in drug discovery for forecasting the metabolic fate of new chemical entities.
Steric and Electronic Effects on Enzymatic Activity
The hydrolysis of the ester group in this compound is catalyzed by esterases. The rate of this enzymatic reaction is influenced by both steric and electronic factors within the substrate molecule. The introduction of deuterium atoms in the methoxy group can subtly alter its electronic properties and vibrational frequencies, which in turn can affect its interaction with the active site of the metabolizing enzyme. While the steric bulk of a -CD3 group is nearly identical to a -CH3 group, the slight difference in bond length and vibrational energy can influence the precise fit and orientation of the substrate within the enzyme's active site, thereby modulating enzymatic activity.
Predictive Modeling for Bioconversion Rates
By incorporating data from compounds like this compound into QSMR models, researchers can enhance the predictive power of these models. The observed KIE for the ester hydrolysis can be used as a parameter to refine the model's ability to predict bioconversion rates for a series of related corticosteroids. A robust QSMR model can help in prioritizing drug candidates with desirable metabolic profiles early in the drug development process, reducing the need for extensive animal and clinical testing.
Investigation of Drug Design Principles and Metabolic Stability in Preclinical Contexts
A key principle in modern drug design is the concept of "soft drugs," which are pharmacologically active compounds designed to undergo predictable and controlled metabolism to inactive and non-toxic metabolites. Loteprednol (B1675157) etabonate, a related corticosteroid, is a classic example of a soft drug. The metabolic stability of such compounds is a critical determinant of their therapeutic index.
The use of deuterated analogs like this compound is a strategic approach to modulate metabolic stability. The C-D bond is stronger than the C-H bond, and this increased bond strength can lead to a slower rate of metabolic cleavage, a phenomenon known as the "deuterium effect." By strategically placing deuterium atoms at metabolically labile positions, drug designers can fine-tune the rate of metabolism, potentially leading to improved pharmacokinetic profiles, such as a longer duration of action or reduced systemic exposure.
Tissue Distribution Studies in Animal Models using Labeled Compounds
Understanding the distribution of a drug and its metabolites within the body is crucial for assessing its efficacy and potential for off-target effects. Isotopically labeled compounds are indispensable tools for such studies. While carbon-14 (B1195169) is often used for this purpose, stable isotopes like deuterium in this compound can also be traced using techniques like mass spectrometry.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 17-Methoxycarbonyl Loteprednol-d3, and how can its purity be verified?
- Methodological Answer: Synthesis typically involves deuterium incorporation at the C-17 position via catalytic hydrogenation using deuterium gas and palladium catalysts. Post-synthesis, purity is confirmed using HPLC with UV detection (λ = 240 nm) and deuterated solvent-based ¹H/¹³C NMR to track isotopic incorporation (>98% deuterium enrichment). Residual solvents are quantified via GC-MS .
Q. What analytical techniques are recommended for characterizing this compound in complex matrices?
- Methodological Answer: Use LC-MS/MS with a C18 column (2.1 × 50 mm, 1.7 µm) and a mobile phase of 0.1% formic acid in water/acetonitrile (gradient elution). For structural confirmation, high-resolution FT-IR (to identify carbonyl stretches at ~1700 cm⁻¹) and 2D NMR (COSY, HSQC) resolve steric interactions and verify methoxycarbonyl positioning .
Q. How should stability studies for this compound be designed under varying storage conditions?
- Methodological Answer: Conduct accelerated stability testing at 40°C/75% RH for 6 months. Analyze degradation products via UHPLC-QTOF-MS to identify hydrolytic byproducts (e.g., loteprednol derivatives). Use isotopic dilution assays with d3-labeled internal standards (e.g., PC(16:0/d31/18:1)) to quantify degradation kinetics .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound across solvents?
- Methodological Answer: Perform controlled solubility studies using a shake-flask method with USP-classified solvents (e.g., DMSO, PEG-400). Measure saturation solubility via UV spectrophotometry (calibrated against a deuterated standard curve). Conflicting data may arise from residual moisture; thus, use Karl Fischer titration to standardize solvent dryness (≤0.1% H2O) .
Q. What experimental designs are optimal for assessing the anti-inflammatory efficacy of this compound in vitro?
- Methodological Answer: Employ lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages to measure TNF-α suppression via ELISA . Include a deuterated vs. non-deuterated comparator to evaluate isotopic effects on bioavailability. Use dose-response curves (0.1–100 µM) with Bonferroni-corrected ANOVA for statistical rigor .
Q. How can computational modeling improve understanding of this compound’s glucocorticoid receptor binding affinity?
- Methodological Answer: Perform molecular docking simulations (AutoDock Vina) using the crystal structure of the glucocorticoid receptor (PDB ID: 1P93). Compare binding free energies (ΔG) of deuterated vs. non-deuterated analogs. Validate predictions with surface plasmon resonance (SPR) to measure kinetic parameters (ka, kd) .
Q. What strategies mitigate batch-to-batch variability in synthesizing this compound?
- Methodological Answer: Optimize reaction parameters via Design of Experiments (DoE) —e.g., varying catalyst load (0.5–2.0 mol%), temperature (25–60°C), and deuterium pressure (1–5 atm). Monitor intermediates using in-situ FT-IR and real-time GC-MS . Implement QC thresholds (e.g., ≤2% impurity by area normalization) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported metabolic half-lives of this compound?
- Methodological Answer: Replicate studies using hepatocyte incubation models (e.g., HepG2 cells) with isotopically labeled substrates. Compare LC-MS/MS pharmacokinetic profiles across labs, controlling for incubation conditions (e.g., O2 tension, serum-free media). Discrepancies may arise from cytochrome P450 isoform variability; confirm via CYP3A4/CYP2C8 inhibition assays .
Safety and Waste Management
Q. What protocols ensure safe disposal of this compound waste in laboratory settings?
- Methodological Answer: Collect waste in halogen-resistant containers and neutralize with 10% aqueous KOH before incineration. For solvent-contaminated waste, use activated carbon filtration followed by disposal via licensed hazardous waste contractors. Document disposal per OSHA 29 CFR 1910.120 guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
